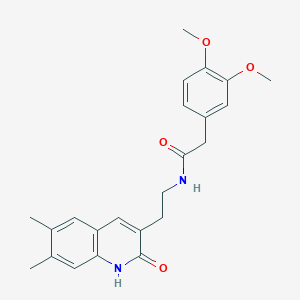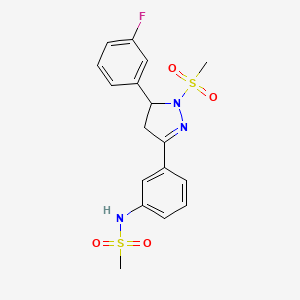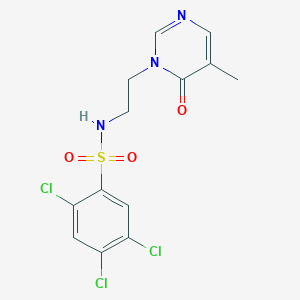
2-(3,4-dimethoxyphenyl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamides have been studied for their reaction with boron tribromide, yielding catechols and 1-(haloalkyl)dihydroisoquinolines. This presents a new method for synthesizing higher halogenated 1-(haloalkyl)-3,4-dihydroisoquinolines, which are otherwise difficult to obtain under normal reaction conditions (Niederstein & Peter, 1989).
Applications in Drug Synthesis
- A high-yielding cyclization method has been described for N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to a product that can be further reduced to form (±)-crispine A. This illustrates the compound's role in facilitating the synthesis of complex organic molecules (King, 2007).
Structural and Inclusion Properties
- Research has focused on the structural aspects of amide-containing isoquinoline derivatives, including their formation into gels or crystalline solids depending on the treatment with different mineral acids. These compounds also exhibit fluorescence emission properties, which vary depending on their protonated state and interaction with other compounds (Karmakar, Sarma, & Baruah, 2007).
Biological Activities
- Compounds derived from 2-(3,4-dimethoxyphenyl)acetamide structures have demonstrated significant biological activities. Some derivatives have shown notable analgesic and anti-inflammatory effects in tests, comparable to standard drugs like sodium metamizole (Yusov et al., 2019). Another study found that novel 3-benzyl-4(3H)quinazolinone analogues, related to this chemical structure, exhibited broad-spectrum antitumor activity, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Fungicidal Properties
- Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, closely related to the original compound, have been identified as potent antifungal agents against various species, including Candida and Aspergillus, showcasing the compound's versatility in antimicrobial applications (Bardiot et al., 2015).
Vibrational Spectroscopy and Molecular Docking
- Detailed vibrational spectroscopy studies have been conducted on related quinazoline derivatives, offering insights into their molecular structure and potential for interaction with biological targets, such as the BRCA2 complex, which is crucial in cancer therapy (El-Azab et al., 2016).
Neuroprotective and Antiviral Effects
- A novel anilidoquinoline derivative, structurally related to 2-(3,4-dimethoxyphenyl)acetamide, has been synthesized and found effective in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-14-9-18-13-17(23(27)25-19(18)10-15(14)2)7-8-24-22(26)12-16-5-6-20(28-3)21(11-16)29-4/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKBEIGKDTCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2765993.png)

![3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2765996.png)



![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)

![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)